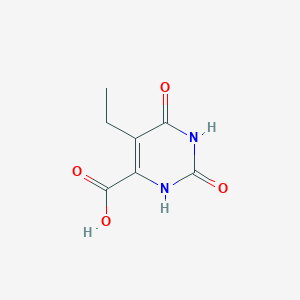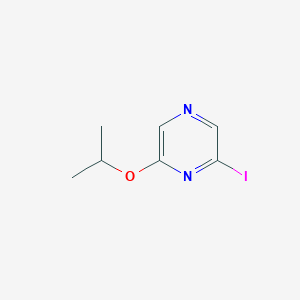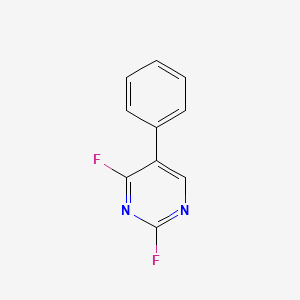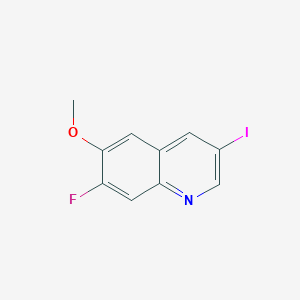
7-Fluoro-3-iodo-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-iodo-6-methoxyquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly enhance its biological activity and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-iodo-6-methoxyquinoline typically involves multiple steps, including halogenation and methoxylation reactions. One common method is the nucleophilic substitution of chlorine atoms with fluoride ions, followed by iodination and methoxylation . For instance, starting from a chlorinated quinoline, treatment with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures can yield the fluorinated product. Subsequent iodination using iodine or an iodine-containing reagent, followed by methoxylation with sodium methoxide, completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-3-iodo-6-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to introduce various substituents at the iodine position.
Common Reagents and Conditions:
Nucleophilic Substitution: Cesium fluoride in DMSO for fluorination.
Iodination: Iodine or iodine-containing reagents.
Methoxylation: Sodium methoxide in methanol.
Cross-Coupling: Palladium catalysts with appropriate ligands.
Major Products: The major products formed from these reactions include various substituted quinolines with enhanced biological activity and chemical stability .
Applications De Recherche Scientifique
7-Fluoro-3-iodo-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimalarial, antibacterial, and anticancer agents.
Biological Research: The compound is studied for its enzyme inhibitory properties and potential as a therapeutic agent.
Materials Science: Fluorinated quinolines are used in the development of liquid crystals and other advanced materials.
Agriculture: Some derivatives have applications as agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3-iodo-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules, while the iodine atom can participate in halogen bonding . These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
- 7-Fluoro-4-chloroquinoline
- 6,7-Difluoroquinoline
- 3-Fluoro-6-methoxyquinoline
Comparison: 7-Fluoro-3-iodo-6-methoxyquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. Compared to 7-Fluoro-4-chloroquinoline, the iodine atom in this compound provides additional opportunities for halogen bonding and cross-coupling reactions . Similarly, the methoxy group at the 6-position enhances its solubility and reactivity compared to 6,7-Difluoroquinoline .
Propriétés
Formule moléculaire |
C10H7FINO |
|---|---|
Poids moléculaire |
303.07 g/mol |
Nom IUPAC |
7-fluoro-3-iodo-6-methoxyquinoline |
InChI |
InChI=1S/C10H7FINO/c1-14-10-3-6-2-7(12)5-13-9(6)4-8(10)11/h2-5H,1H3 |
Clé InChI |
GTSWXVAEDSREAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=CN=C2C=C1F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid](/img/structure/B13094721.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-8-carboxamide](/img/structure/B13094739.png)
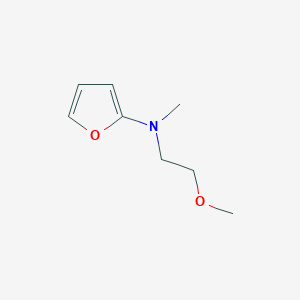
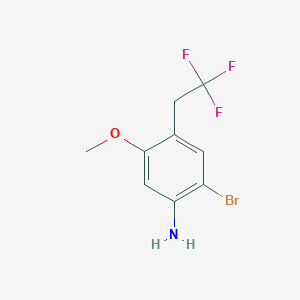
![N-methyloxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13094752.png)

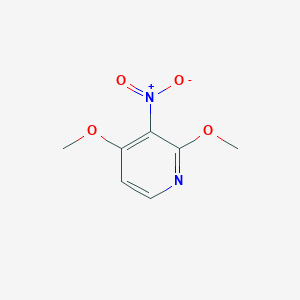
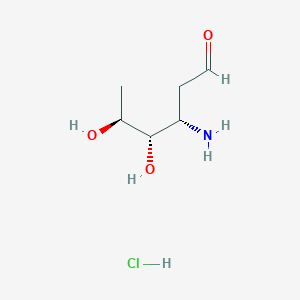
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)

